molecular formula C18H17FN2O2 B2495244 N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 1206988-40-0

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2495244
CAS RN: 1206988-40-0
M. Wt: 312.344
InChI Key: LEPTYOVRTXZWCK-UHFFFAOYSA-N
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Description

The interest in N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-1-yl)acetamide and related compounds stems from their potential bioactivity, including antiallergic, anti-inflammatory, and antitumor effects. These compounds belong to a broader class of chemicals known for their diverse pharmacological activities, making them significant for medicinal chemistry research.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes including indolization under Fischer conditions, amidification, and reactions with specific reagents like 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide. An example includes the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides, which demonstrated potent antiallergic properties (Menciu et al., 1999).

Scientific Research Applications

Chemoselective Acetylation and Synthesis Processes

A study by Magadum and Yadav (2018) discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, using immobilized lipase, highlighting the optimization of process parameters and the mechanism of this reaction (Magadum & Yadav, 2018).

Pharmacological Assessment of Acetamide Derivatives

Rani et al. (2016) synthesized novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, assessing their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating the bioactivity potential of such compounds (Rani, Pal, Hegde, & Hashim, 2016).

Chemosensor Applications

Park et al. (2015) developed a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing the application of acetamide derivatives in environmental and biological monitoring (Park et al., 2015).

Antimicrobial and Cytotoxicity Studies

Kaplancıklı et al. (2012) explored the antimicrobial activity and cytotoxicity of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, providing insights into their potential for developing new antimicrobial agents (Kaplancıklı et al., 2012).

Herbicidal Activity

Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with significant herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of acetamide derivatives (Wu et al., 2011).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-15-5-7-16(8-6-15)23-12-10-20-18(22)13-21-11-9-14-3-1-2-4-17(14)21/h1-9,11H,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPTYOVRTXZWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-1-yl)acetamide

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